![molecular formula C15H16N2O4S2 B2839617 (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 851716-49-9](/img/structure/B2839617.png)

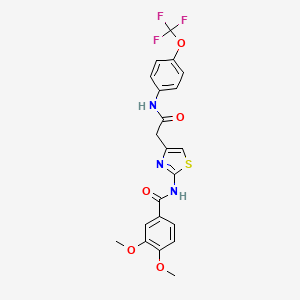

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-microbial properties .

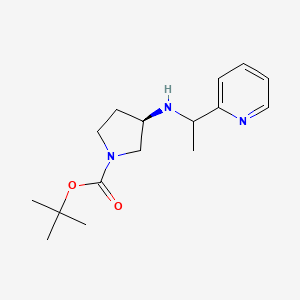

Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The presence of the acetylthio and imino groups, as well as the ethyl and methyl groups, would further influence the compound’s properties.Wissenschaftliche Forschungsanwendungen

Oxidative Synthesis in Heterocyclic Chemistry

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is related to compounds that have been synthesized using oxidative routes, particularly focusing on the heterocyclic cores of benzothiazole natural products. Such oxidative synthesis methods are crucial for developing novel compounds with potential applications in various fields including pharmacology and material science (Blunt et al., 2015).

Catalysis in Chemical Reactions

The compound is structurally related to those used in catalytic reactions, specifically in transesterification and acylation reactions. The use of N-heterocyclic carbenes as catalysts in these processes demonstrates its relevance in enhancing reaction efficiency, which is significant in industrial and synthetic organic chemistry (Grasa et al., 2003).

Antimicrobial Applications

Derivatives of similar structural frameworks have shown antimicrobial properties. For instance, certain thiazolo[4,5-d]pyrimidines starting from related ethyl amino-2,3-dihydro-thiazole-carboxylates exhibited significant inhibitory effects against Gram-positive bacteria and yeasts. This suggests potential applications of the compound in developing antimicrobial agents (Balkan et al., 2001).

Synthetic Studies in Peptide Chemistry

In peptide chemistry, compounds with a similar structural core are used for studying the synthesis and isomerization of amino acid components in peptides. These studies are essential for understanding the behavior of peptide-based drugs and designing new therapeutic agents (Hirotsu et al., 1970).

Synthesis and Characterization of Complexes

The synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which are structurally related to this compound, reveal its significance in coordination chemistry. These complexes have shown good antimicrobial activity against several bacterial strains, indicating the compound's relevance in bioinorganic chemistry (Mishra et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(2-acetylsulfanylacetyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-4-17-11-6-5-10(14(20)21-3)7-12(11)23-15(17)16-13(19)8-22-9(2)18/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXAEIZVINSTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2839539.png)

![3-(3,5-dimethoxybenzamido)-N-(6-methylpyridin-2-yl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2839541.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2839545.png)

![1,1-Difluoro-6-azaspiro[2.5]octan-5-one](/img/structure/B2839546.png)

![Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2839555.png)